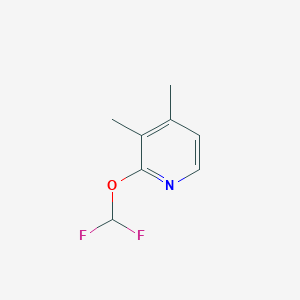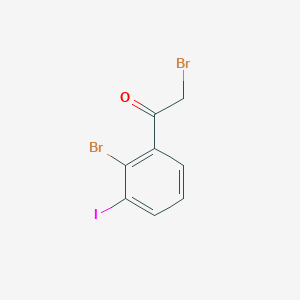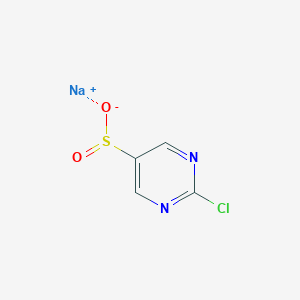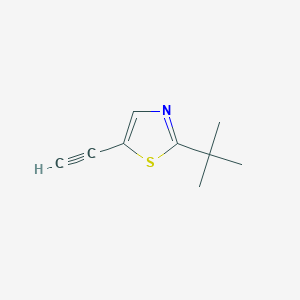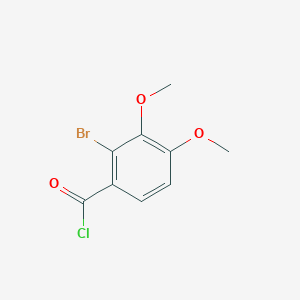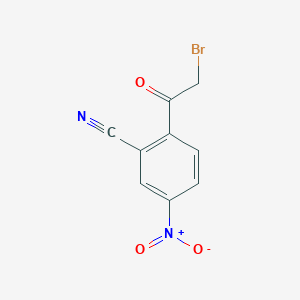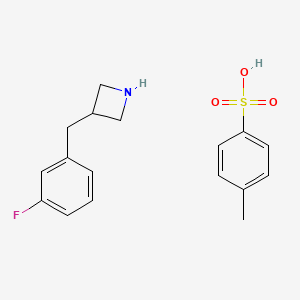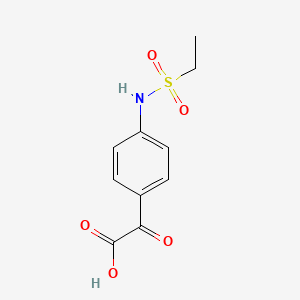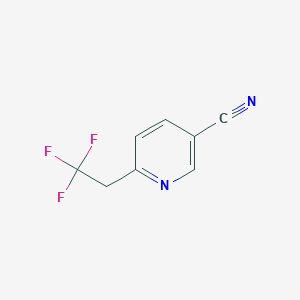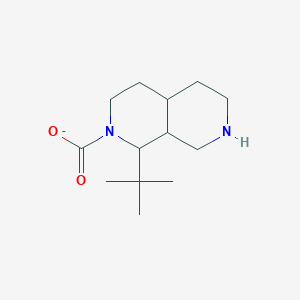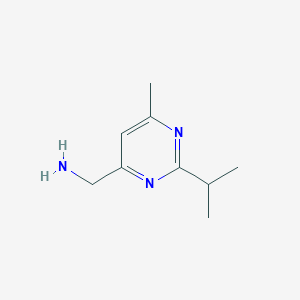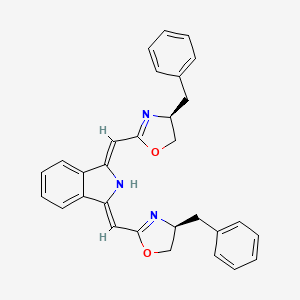
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, with an ethyl acetate group attached to the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate typically involves the following steps:
Bromination: The starting material, 5-methylpyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Esterification: The brominated product is then subjected to esterification with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
科学研究应用
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, including polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is largely dependent on its chemical reactivity. The bromine atom at the 3-position makes it a versatile intermediate for various substitution reactions, while the ester group allows for further functionalization. The compound can interact with biological targets through covalent bonding or non-covalent interactions, influencing molecular pathways and cellular processes.
相似化合物的比较
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-(3-fluoro-5-methylpyridin-2-yl)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 2-(3-iodo-5-methylpyridin-2-yl)acetate: The presence of an iodine atom can enhance its reactivity in certain types of chemical reactions.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3 |
InChI 键 |
GRJGKJXQNABXGB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
